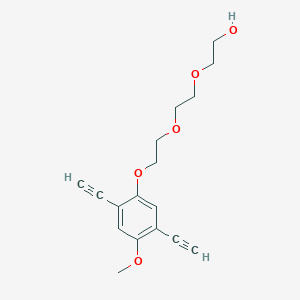
2-(2-(2-(2,5-Diethynyl-4-methoxyphenoxy)ethoxy)ethoxy)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(2-(2,5-Diethynyl-4-methoxyphenoxy)ethoxy)ethoxy)ethanol is an organic compound with the molecular formula C15H18O5. It is characterized by the presence of multiple ethoxy groups and a methoxyphenoxy group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2,5-Diethynyl-4-methoxyphenoxy)ethoxy)ethoxy)ethanol typically involves the reaction of 2,5-diethynyl-4-methoxyphenol with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction proceeds through a series of ethoxylation steps, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
化学反応の分析
Types of Reactions
2-(2-(2-(2,5-Diethynyl-4-methoxyphenoxy)ethoxy)ethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl groups to ethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Ethyl-substituted derivatives
Substitution: Functionalized derivatives with amines, thiols
科学的研究の応用
2-(2-(2-(2,5-Diethynyl-4-methoxyphenoxy)ethoxy)ethoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and drug delivery systems.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-(2-(2-(2,5-Diethynyl-4-methoxyphenoxy)ethoxy)ethoxy)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting metabolic processes in cells. It may also interact with cellular membranes, altering their permeability and affecting cell signaling pathways .
類似化合物との比較
Similar Compounds
2-(2-(2-(2-Methoxyethoxy)ethoxy)ethanol: Similar structure but lacks the ethynyl groups, making it less reactive in certain chemical reactions.
2-(2-(2-(2-Aminoethoxy)ethoxy)ethanol: Contains an amino group instead of the methoxyphenoxy group, leading to different chemical properties and applications.
Uniqueness
2-(2-(2-(2,5-Diethynyl-4-methoxyphenoxy)ethoxy)ethoxy)ethanol is unique due to its multiple ethynyl groups, which provide additional reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and bioactive molecules .
特性
CAS番号 |
842120-08-5 |
|---|---|
分子式 |
C17H20O5 |
分子量 |
304.34 g/mol |
IUPAC名 |
2-[2-[2-(2,5-diethynyl-4-methoxyphenoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C17H20O5/c1-4-14-13-17(15(5-2)12-16(14)19-3)22-11-10-21-9-8-20-7-6-18/h1-2,12-13,18H,6-11H2,3H3 |
InChIキー |
XBDNZPOBIVNNLY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)C#C)OCCOCCOCCO)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


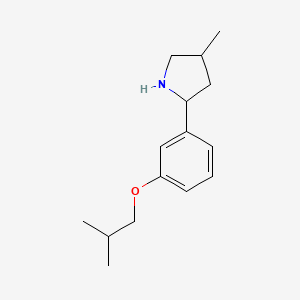
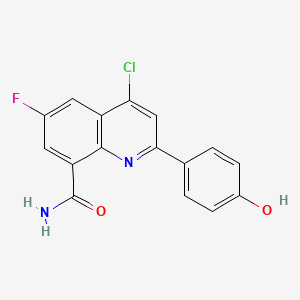
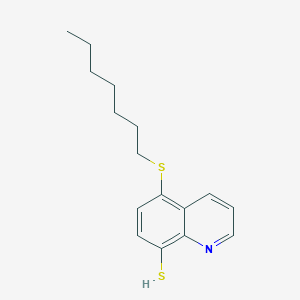
![2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12880828.png)
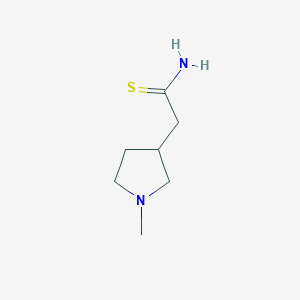
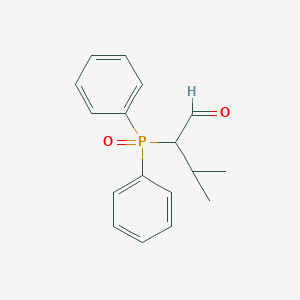
![2-(1H-1,2,4-Triazol-1-yl)-1H-benzo[d]imidazol-4-amine](/img/structure/B12880860.png)
![3,6-Dimethyl-2-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12880867.png)
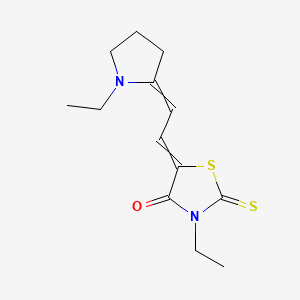
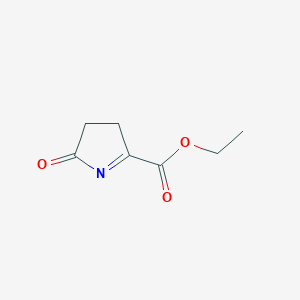
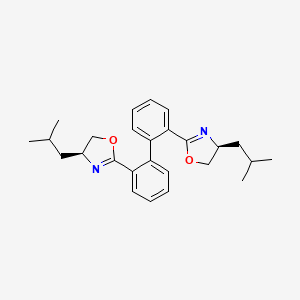
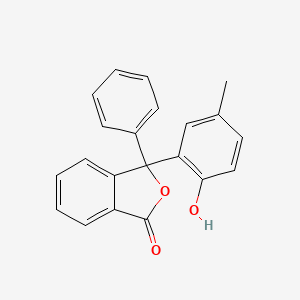
![4-(tert-Butyl)dibenzo[b,d]furan](/img/structure/B12880894.png)
![4-([1,1'-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol](/img/structure/B12880901.png)
